molecular formula C9H13F2N3 B8773321 N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine

N2-(tert-butyl)-3,5-difluoropyridine-2,6-diamine

Cat. No. B8773321
M. Wt: 201.22 g/mol
InChI Key: ZSICFDWRHQPJJR-UHFFFAOYSA-N
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Patent
US06133284

Procedure details

To 60 ml of methanol were added 10.7 g of the crude 2-benzylamino-6-(t-butylamino)-3,5-difluoropyridine as described above together with 1.10 g of 10% palladium carbon and 3.8 g of concentrated hydrochloric acid, and the mixture was hydrogenated for one day. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 150 ml of chloroform, and the mixture was washed with 80 ml of 10% aqueous solution of sodium carbonate, and the washings were extracted again with 50 ml of chloroform. The chloroform layers were combined, and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to chromatography (silica gel, 100 g; eluent: chloroform:n-hexane, 2:1, and then, chloroform) to obtain 3.3 g of the title compound as a pale brown oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Name
2-benzylamino-6-(t-butylamino)-3,5-difluoropyridine
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[C:14]([F:15])=[CH:13][C:12]([F:16])=[C:11]([NH:17][C:18]([CH3:21])([CH3:20])[CH3:19])[N:10]=1)C1C=CC=CC=1.Cl>[C].[Pd].CO>[NH2:8][C:9]1[C:14]([F:15])=[CH:13][C:12]([F:16])=[C:11]([NH:17][C:18]([CH3:21])([CH3:20])[CH3:19])[N:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
Cl
Step Two
Name
palladium carbon
Quantity
1.1 g
Type
catalyst
Smiles
[C].[Pd]
Step Three
Name
2-benzylamino-6-(t-butylamino)-3,5-difluoropyridine
Quantity
10.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC(=C(C=C1F)F)NC(C)(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent and the like were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added 150 ml of chloroform
WASH
Type
WASH
Details
the mixture was washed with 80 ml of 10% aqueous solution of sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
the washings were extracted again with 50 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NC1=NC(=C(C=C1F)F)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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